Gefarnate

Descripción

This compound has been investigated for the treatment and prevention of Stomach Ulcer, Duodenal Ulcer, and Cardio-cerebrovascular Disease.

A water insoluble terpene fatty acid used in the treatment of gastrointestinal ulcers; it facilitates the healing and function of mucosal tissue.

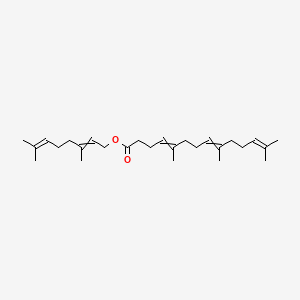

Structure

3D Structure

Propiedades

IUPAC Name |

[(2E)-3,7-dimethylocta-2,6-dienyl] (4E,8E)-5,9,13-trimethyltetradeca-4,8,12-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-22(2)12-8-14-24(5)16-10-17-25(6)18-11-19-27(28)29-21-20-26(7)15-9-13-23(3)4/h12-13,16,18,20H,8-11,14-15,17,19,21H2,1-7H3/b24-16+,25-18+,26-20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPACYDRSPFRDHO-ROBAGEODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=O)OCC=C(C)CCC=C(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CCC(=O)OC/C=C(\C)/CCC=C(C)C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048636 | |

| Record name | Gefarnate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51-77-4 | |

| Record name | trans-3,7-Dimethyl-2,6-octadienyl 5,9,13-trimethyl-4,8,12-tetradecatrienoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gefarnate [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gefarnate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12079 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4,8,12-Tetradecatrienoic acid, 5,9,13-trimethyl-, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester, (4E,8E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gefarnate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gefarnate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GEFARNATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ISE2Y6ULA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Gefarnate on Gastric Mucosa

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gefarnate (B1671420), a synthetic isoprenoid derivative, exerts a multifaceted gastroprotective effect on the gastric mucosa, positioning it as a significant agent in the management of peptic ulcer disease and gastritis. Its mechanism of action is not centered on the inhibition of gastric acid secretion but rather on the potentiation of the mucosal defense systems. This technical guide elucidates the core mechanisms through which this compound preserves and restores gastric mucosal integrity, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows. This compound's primary modes of action include the stimulation of mucus and bicarbonate secretion, enhancement of endogenous prostaglandin (B15479496) synthesis, particularly prostaglandin E2 (PGE2), and the induction of cytoprotective heat shock proteins (HSPs). Furthermore, it exhibits anti-inflammatory properties by reducing neutrophil infiltration and mitigating oxidative stress, while also promoting cellular repair and improving mucosal blood flow. This document provides a comprehensive technical overview for researchers and professionals engaged in the development of gastroprotective therapies.

Core Mechanisms of Action

This compound's gastroprotective effects are attributed to a synergistic combination of several mechanisms that collectively enhance the resilience of the gastric mucosa to injurious agents.

Enhancement of the Mucosal Barrier

This compound reinforces the primary defensive line of the stomach, the mucus-bicarbonate barrier. It stimulates the secretion of mucus, a viscous gel that acts as a physical shield against the corrosive gastric acid and pepsin[1]. This is complemented by an increase in bicarbonate secretion, which neutralizes acid at the epithelial cell surface, maintaining a near-neutral pH microenvironment.

Stimulation of Prostaglandin Synthesis

A pivotal aspect of this compound's mechanism is its ability to augment the synthesis of endogenous prostaglandins (B1171923), particularly PGE2[1]. Prostaglandins are crucial lipid compounds that regulate a multitude of protective functions within the gastric mucosa, including:

-

Stimulation of epithelial cell regeneration and repair[1].

This compound's action is believed to involve the upregulation of cyclooxygenase (COX) enzymes, the key enzymes in the prostaglandin biosynthesis pathway.

Anti-inflammatory and Antioxidant Effects

This compound mitigates inflammatory processes within the gastric mucosa. It has been shown to suppress the infiltration of neutrophils, a key cellular mediator of inflammation, thereby reducing the localized inflammatory response. This is often quantified by a decrease in myeloperoxidase (MPO) activity, an enzyme abundant in neutrophils. By curbing neutrophil accumulation, this compound also limits the release of reactive oxygen species (ROS) and subsequent oxidative stress, which are major contributors to mucosal damage.

Induction of Heat Shock Proteins (HSPs)

Emerging evidence suggests that this compound, similar to other gastroprotective agents like teprenone, can induce the expression of heat shock proteins (HSPs), particularly HSP70. HSPs function as molecular chaperones, protecting cellular proteins from denaturation and promoting their proper folding, especially under conditions of cellular stress. This induction of HSPs enhances the intrinsic ability of gastric epithelial cells to withstand damage from various insults.

Promotion of Cellular Repair and Proliferation

This compound actively contributes to the healing of damaged gastric mucosa by stimulating the proliferation and migration of epithelial cells[1]. This regenerative capacity is essential for the rapid restitution of the epithelial barrier following injury, a process that is also supported by the this compound-induced increase in mucosal blood flow, which ensures an adequate supply of nutrients and oxygen to the healing tissue[1].

Quantitative Data on this compound's Efficacy

The following tables summarize key quantitative findings from clinical and preclinical studies investigating the effects of this compound.

Table 1: Clinical Efficacy of this compound in Gastric Ulcer Healing

| Study Type | Dosage | Duration | Key Finding | Reference |

| Double-blind, placebo-controlled trial | 50 mg, four times daily | 5 weeks | Mean percentage reduction in ulcer size: 70.4% with this compound vs. 27.8% with placebo (p < 0.05). | [4] |

| Long-term controlled therapeutic trial | 600 mg daily | 1 year | Persistent ulcer healing in 10 out of 11 male patients treated with this compound, compared to 4 out of 11 on placebo. | [5] |

Table 2: Effects of this compound on Gastric Mucosal Parameters (Preclinical Data)

| Parameter | Animal Model | Dosage | Key Finding | Reference |

| Mucus Content | Rats with C48/80-induced gastric lesions | 50, 100, or 200 mg/kg | Dose-dependent attenuation of the decrease in adherent mucus and hexosamine content. | |

| Neutrophil Infiltration (Myeloperoxidase Activity) | Rats with C48/80-induced gastric lesions | 50, 100, or 200 mg/kg | Dose-dependent attenuation of the increase in myeloperoxidase activity. | |

| Prostaglandin E2 Levels | Rats subjected to water-immersion stress | Not specified | Maintained PGE2 levels, inhibiting the reduction induced by stress. |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

Quantification of Gastric Mucus using Alcian Blue Staining

Objective: To quantify the amount of mucus on the gastric mucosal surface.

Materials:

-

0.1% Alcian blue 8GX solution in 0.16 M sucrose (B13894), buffered with 0.05 M sodium acetate (B1210297) (pH 5.8)

-

0.5 M MgCl2

-

Spectrophotometer

Procedure:

-

Excise the stomach and wash gently with saline.

-

Open the stomach along the greater curvature and lay it flat.

-

Immerse the gastric tissue in the Alcian blue solution for 2 hours.

-

Remove the tissue and wash twice with 0.16 M sucrose for 15 and 45 minutes to remove non-complexed dye.

-

Transfer the tissue to a solution of 0.5 M MgCl2 and incubate for 2 hours to extract the Alcian blue bound to the mucus.

-

Centrifuge the resulting blue solution.

-

Measure the absorbance of the supernatant at a wavelength of 620 nm.

-

Quantify the amount of Alcian blue (and thus mucus) by comparing the absorbance to a standard curve of known Alcian blue concentrations.

Measurement of Myeloperoxidase (MPO) Activity

Objective: To quantify neutrophil infiltration in the gastric mucosa by measuring the activity of MPO.

Materials:

-

Potassium phosphate (B84403) buffer (50 mM, pH 6.0)

-

Hexadecyltrimethylammonium bromide (HTAB)

-

O-dianisidine hydrochloride

-

Hydrogen peroxide (H₂O₂)

-

Spectrophotometer

Procedure:

-

Homogenize weighed gastric mucosal samples in potassium phosphate buffer containing 0.5% HTAB.

-

Freeze-thaw the homogenate three times to ensure complete cell lysis and enzyme release.

-

Centrifuge the homogenate at 12,000 g for 15 minutes at 4°C.

-

To a cuvette, add the supernatant, potassium phosphate buffer, and a solution of o-dianisidine hydrochloride.

-

Initiate the reaction by adding a dilute solution of hydrogen peroxide.

-

Measure the change in absorbance at 460 nm over a 2-minute period using a spectrophotometer.

-

One unit of MPO activity is defined as the amount of enzyme that degrades 1 µmol of peroxide per minute at 25°C.

Western Blot Analysis of Heat Shock Protein 70 (HSP70)

Objective: To detect and quantify the expression of HSP70 in gastric epithelial cells.

Materials:

-

RIPA lysis buffer with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membrane

-

Primary antibody against HSP70

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cultured gastric epithelial cells or homogenized gastric tissue in RIPA buffer.

-

Determine the protein concentration of the lysates using a protein assay.

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for HSP70 overnight at 4°C.

-

Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

-

After further washing, apply a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH).

Radioimmunoassay (RIA) for Prostaglandin E2 (PGE2)

Objective: To quantify the concentration of PGE2 in gastric mucosal tissue.

Materials:

-

Homogenization buffer

-

Organic solvent (e.g., ethanol (B145695) or ethyl acetate) for extraction

-

PGE2 standard

-

Anti-PGE2 antibody

-

Radiolabeled PGE2 (e.g., ³H-PGE2)

-

Scintillation fluid and counter

Procedure:

-

Homogenize gastric mucosal samples in an appropriate buffer.

-

Extract prostaglandins from the homogenate using an organic solvent.

-

Evaporate the organic solvent and reconstitute the extract in assay buffer.

-

Set up a competitive binding assay in which a known amount of radiolabeled PGE2 competes with the unlabeled PGE2 in the sample or standard for binding to a limited amount of anti-PGE2 antibody.

-

After incubation, separate the antibody-bound PGE2 from the free PGE2 (e.g., using a precipitating antibody or charcoal).

-

Measure the radioactivity of the antibody-bound fraction using a scintillation counter.

-

Construct a standard curve using known concentrations of PGE2 and determine the concentration of PGE2 in the samples by interpolation.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound's mechanism of action.

Caption: Overview of this compound's Multifaceted Mechanism of Action.

Caption: this compound's Stimulation of the Prostaglandin Synthesis Pathway.

Caption: Experimental Workflow for Myeloperoxidase (MPO) Activity Assay.

Conclusion

This compound operates through a sophisticated and multi-pronged mechanism to protect the gastric mucosa and promote the healing of ulcers. By enhancing the natural defensive barriers, stimulating the production of protective prostaglandins and heat shock proteins, mitigating inflammation and oxidative stress, and fostering cellular regeneration, this compound offers a comprehensive approach to gastric cytoprotection. The detailed experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for the scientific community to further explore and leverage the therapeutic potential of this compound and similar gastroprotective agents. This in-depth understanding of its core mechanisms is crucial for the continued development of effective treatments for gastric mucosal diseases.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Role of endogenous prostaglandins in gastric secretion and mucosal defense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of prostaglandins in gastroduodenal mucosal protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A double blind trial of this compound and placebo in the treatment of gastric ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Treatment of chronic gastric ulcer with this compound: a long-term controlled therapeutic trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Gefarnate's Role in Prostaglandin E2 Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gefarnate (B1671420), a synthetic isoprenoid, is a gastroprotective agent widely used in the treatment of gastritis and gastric ulcers. Its therapeutic efficacy is significantly attributed to its ability to enhance the mucosal defense mechanisms of the stomach. A core component of this protective action is the modulation of prostaglandin (B15479496) E2 (PGE2) synthesis. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's role in PGE2 synthesis, supported by available experimental data. It details the involved signaling pathways, summarizes quantitative findings, and outlines the experimental protocols used in key studies. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the cytoprotective effects of this compound and similar compounds.

Introduction

The integrity of the gastric mucosa is maintained by a delicate balance between aggressive factors (e.g., acid, pepsin, and external irritants) and defensive mechanisms. Prostaglandins (B1171923), particularly PGE2, are crucial endogenous mediators that bolster these defenses. They achieve this by stimulating the secretion of mucus and bicarbonate, increasing mucosal blood flow, and promoting epithelial cell proliferation and repair.[1]

This compound's primary mechanism of action is centered on its ability to stimulate the synthesis of these protective prostaglandins, with a pronounced effect on PGE2 levels.[1] This document will explore the intricacies of this process, from the enzymatic pathways to the cellular responses.

The Prostaglandin E2 Synthesis Pathway

Prostaglandin E2 is synthesized from arachidonic acid through a series of enzymatic reactions. The key enzymes involved are phospholipase A2 (PLA2), cyclooxygenase (COX), and prostaglandin E synthase (PGES).

-

Phospholipase A2 (PLA2): This enzyme initiates the pathway by liberating arachidonic acid from the cell membrane phospholipids.

-

Cyclooxygenase (COX): Arachidonic acid is then converted to an unstable intermediate, prostaglandin H2 (PGH2), by the action of COX enzymes. There are two main isoforms of COX:

-

COX-1: This isoform is constitutively expressed in most tissues, including the gastric mucosa, and is responsible for the baseline production of prostaglandins that maintain homeostasis.[2]

-

COX-2: This isoform is typically induced by inflammatory stimuli, growth factors, and other physiological signals. It plays a significant role in both inflammation and the maintenance of mucosal defense under certain conditions.[2][3]

-

-

Prostaglandin E Synthase (PGES): PGH2 is subsequently isomerized to PGE2 by the action of specific prostaglandin E synthases.

This compound is believed to exert its influence by upregulating the expression and/or activity of the COX enzymes, leading to an increased production of PGH2 and, consequently, PGE2.

This compound's Effect on Prostaglandin E2 Synthesis: Quantitative Data

While several studies qualitatively confirm that this compound increases or maintains PGE2 levels in the gastric mucosa, precise quantitative dose-response data is limited in the publicly available literature. The following tables summarize the available data on this compound's effects from in vivo and in vitro studies.

Table 1: In Vivo Studies on the Effect of this compound on Gastric Mucosa

| Species | Model | This compound Dose | Outcome | Reference |

| Rat | Water-immersion stress | Not specified (subcutaneous injection) | Maintained PGI2 and PGE2 levels, reducing ulcer index. | [4] |

| Rat | Cimetidine-induced prostaglandin reduction | 100 mg/kg (s.c.) twice a day for 7 days | Inhibited the cimetidine-induced reduction of prostacyclin and PGE2. Did not increase prostaglandins above normal levels in controls. | [5] |

| Rat | Compound 48/80-induced gastric lesions | 50, 100, or 200 mg/kg (oral) | Dose-dependently reduced progressive gastric mucosal lesions. | [6] |

| Human | Chronic erosive gastritis | 300 mg daily for six weeks | A significant increase in mucosal prostaglandins was observed. | [7] |

Table 2: In Vitro Studies on the Effect of this compound

No specific quantitative data on the direct effect of this compound on PGE2 synthesis in cultured gastric cells was found in the reviewed literature.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a general experimental workflow for studying this compound's effect on PGE2 synthesis.

Experimental Protocols

The following are generalized protocols based on methodologies commonly cited in the literature for studying the effects of compounds like this compound on PGE2 synthesis.

In Vivo Animal Studies

-

Animal Model: Male Wistar or Sprague-Dawley rats are commonly used. Gastric lesions can be induced through various methods, including water-immersion restraint stress, or administration of necrotizing agents like ethanol (B145695) or nonsteroidal anti-inflammatory drugs (NSAIDs).

-

This compound Administration: this compound is typically administered orally or subcutaneously at various doses (e.g., 50, 100, 200 mg/kg) prior to or after the induction of gastric injury. A vehicle control group (e.g., saline or a suspension vehicle) is essential.

-

Tissue Collection and Preparation: At a predetermined time point, animals are euthanized, and the stomachs are excised. The gastric mucosa is scraped, weighed, and homogenized in a buffer (e.g., phosphate-buffered saline) for subsequent analysis.

-

PGE2 Measurement (Radioimmunoassay - RIA):

-

Extraction: Prostaglandins are extracted from the tissue homogenate using an organic solvent (e.g., ethyl acetate).

-

Assay: The extracted sample is incubated with a specific antibody against PGE2 and a known amount of radiolabeled PGE2 (e.g., [³H]-PGE2).

-

Separation and Counting: The antibody-bound fraction is separated from the free fraction (e.g., using dextran-coated charcoal). The radioactivity of the bound fraction is measured using a scintillation counter.

-

Quantification: The concentration of PGE2 in the sample is determined by comparing its ability to displace the radiolabeled PGE2 from the antibody with a standard curve generated using known concentrations of unlabeled PGE2.

-

In Vitro Cell Culture Studies

-

Cell Culture: Primary cultures of gastric mucosal cells or established gastric epithelial cell lines (e.g., AGS, NCI-N87) are used. Cells are grown to confluence in appropriate culture media supplemented with fetal bovine serum and antibiotics.

-

This compound Treatment: Cells are treated with varying concentrations of this compound for different time periods. A vehicle control is included.

-

Sample Collection: The cell culture supernatant is collected to measure secreted PGE2. The cells are lysed to extract total RNA or protein for gene and protein expression analysis.

-

PGE2 Measurement (ELISA): An Enzyme-Linked Immunosorbent Assay (ELISA) is a common alternative to RIA for in vitro studies. This involves a competitive binding assay on a microplate coated with a PGE2 antibody, with detection via a colorimetric substrate.

-

COX-2 Expression Analysis:

-

Quantitative PCR (qPCR): Total RNA is reverse-transcribed to cDNA, and the expression of the COX-2 gene (PTGS2) is quantified using specific primers and a fluorescent probe or dye (e.g., SYBR Green). Gene expression levels are typically normalized to a housekeeping gene (e.g., GAPDH, ACTB).

-

Western Blot: Total protein is separated by SDS-PAGE, transferred to a membrane, and probed with a specific primary antibody against COX-2. A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.

-

Discussion and Future Directions

The available evidence strongly supports the role of this compound in promoting gastric mucosal defense through the stimulation of PGE2 synthesis. The upregulation of the COX pathway appears to be a key mechanism in this process. However, a notable gap in the current literature is the lack of comprehensive quantitative data directly correlating this compound dosage with PGE2 production and COX-2 expression levels in gastric mucosal cells.

Future research should focus on:

-

Dose-response studies: Conducting detailed in vitro and in vivo studies to quantify the dose-dependent effects of this compound on PGE2 synthesis and the expression of COX-1 and COX-2.

-

Molecular mechanism clarification: Investigating the specific signaling pathways upstream of COX-2 that are activated by this compound. This could involve examining the role of transcription factors such as NF-κB and AP-1.

-

Translational studies: Correlating the findings from preclinical models with clinical data to better understand the therapeutic window and efficacy of this compound in human patients.

Conclusion

This compound's gastroprotective effects are intrinsically linked to its ability to enhance the synthesis of prostaglandin E2 in the gastric mucosa. This is primarily achieved through the modulation of the cyclooxygenase pathway. While the qualitative relationship is well-established, further quantitative research is necessary to fully elucidate the dose-dependent molecular mechanisms of action. A deeper understanding of these processes will be invaluable for the development of more targeted and effective gastroprotective therapies.

References

- 1. A method for establishing primary cultures of human gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of Intracellular Cyclooxygenase Levels by Gene Transcription and Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Difference in mode of action of cimetidine and this compound on endogenous prostacyclin, prostaglandin E2 and thromboxane in rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A method for establishing human primary gastric epithelial cell culture from fresh surgical gastric tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gut.bmj.com [gut.bmj.com]

- 6. researchgate.net [researchgate.net]

- 7. Distribution of Prostaglandin E2 in Gastric and Duodenal Mucosa: Possible Role in the Pathogenesis of Peptic Ulcer - PMC [pmc.ncbi.nlm.nih.gov]

Gefarnate's Anti-Inflammatory Properties in Gastric Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gefarnate (B1671420), a synthetic isoprenoid derivative, is a gastroprotective agent with well-documented anti-ulcer and mucosal protective properties. Its mechanism of action is multifaceted, extending beyond simple acid suppression to encompass direct cellular protective and anti-inflammatory effects within the gastric mucosa. This technical guide provides an in-depth exploration of the anti-inflammatory properties of this compound in gastric cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Core Anti-Inflammatory Mechanisms

This compound exerts its anti-inflammatory effects through several key mechanisms:

-

Enhancement of Mucosal Defense: this compound stimulates the secretion of mucus and bicarbonate, forming a protective barrier against gastric acid and other irritants.[1][2]

-

Prostaglandin (B15479496) Synthesis: It increases the production of prostaglandins (B1171923), particularly prostaglandin E2 (PGE2), which play a crucial role in maintaining mucosal integrity and reducing inflammation.[1]

-

Inhibition of Neutrophil Infiltration: this compound has been shown to reduce the infiltration of neutrophils into the gastric mucosa, a key event in the inflammatory cascade.

-

Induction of Heat Shock Protein 70 (HSP70): this compound induces the expression of HSP70, a molecular chaperone with potent cytoprotective and anti-inflammatory functions.[3]

-

Suppression of Oxidative Stress: The compound mitigates oxidative stress in gastric mucosal lesions.[4][5]

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data from key studies investigating the anti-inflammatory effects of this compound.

Table 1: Clinical Efficacy of this compound in Chronic Erosive Gastritis

A multicenter, open, randomized trial comparing the effects of this compound (300 mg daily) and sucralfate (B611045) (3 g daily) for six weeks in patients with chronic erosive gastritis.[6][7]

| Parameter | This compound Group | Control (Sucralfate) Group | P-value |

| Histological Improvement | |||

| Decrease in Mucosal Chronic Inflammation | 57.7% of patients | 24.8% of patients | < 0.001 |

| Decrease in Mucosal Active Inflammation | 36.4% of patients | 23.1% of patients | < 0.05 |

| Biochemical Markers | |||

| Increase in Mucosal Prostaglandins | Significant Increase | Not reported | - |

| Decrease in Mucosal Myeloperoxidase | Significant Decrease | Not reported | - |

Table 2: Dose-Dependent Effect of this compound on Acute Gastric Mucosal Lesions in Rats

An animal study investigating the effect of orally administered this compound on gastric mucosal lesions induced by compound 48/80, a mast cell degranulator.[4][5]

| Parameter | Control (Vehicle) | This compound (50 mg/kg) | This compound (100 mg/kg) | This compound (200 mg/kg) |

| Gastric Mucosal Lesion Index (at 3h) | Increased | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |

| Biochemical Changes in Gastric Mucosa (at 3h) | ||||

| Adherent Mucus Content | Decreased | Attenuated decrease | Attenuated decrease | Attenuated decrease |

| Hexosamine Content | Decreased | Attenuated decrease | Attenuated decrease | Attenuated decrease |

| Myeloperoxidase Activity | Increased | Attenuated increase | Attenuated increase | Attenuated increase |

| Xanthine (B1682287) Oxidase Activity | Increased | Attenuated increase | Attenuated increase | Attenuated increase |

| Thiobarbituric Acid Reactive Substances | Increased | Attenuated increase | Attenuated increase | Attenuated increase |

Experimental Protocols

This section details the methodologies for key experiments cited in the context of this compound's anti-inflammatory actions.

Assessment of Gastric Mucosal Inflammation in Human Subjects

-

Study Design: A multicenter, randomized, open-label controlled trial.

-

Participants: Patients with endoscopically confirmed erosive gastritis and dyspeptic symptoms.

-

Intervention: Oral administration of this compound (e.g., 300 mg daily) or a control substance (e.g., sucralfate) for a specified period (e.g., six weeks).[6][7]

-

Data Collection:

-

Endoscopy: Gastroscopy is performed at baseline and at the end of the treatment period to assess the severity of erosions.

-

Histopathology: Biopsy samples are taken from the gastric antrum and corpus. The severity of chronic and active inflammation is graded by a pathologist based on the density of inflammatory cell infiltrates (e.g., lymphocytes, plasma cells, neutrophils) according to a standardized scoring system (e.g., the updated Sydney System).[8][9]

-

-

Biochemical Analysis:

Induction and Assessment of Acute Gastric Mucosal Lesions in Rats

-

Animal Model: Male Wistar rats are typically used.

-

Induction of Gastric Lesions: Gastric mucosal lesions can be induced by various methods, including the intraperitoneal injection of compound 48/80 (a mast cell degranulator) or oral administration of necrotizing agents like HCl-ethanol.[4][5][12]

-

Drug Administration: this compound is suspended in a vehicle (e.g., 0.5% arabic gum) and administered orally at various doses (e.g., 50, 100, 200 mg/kg) at a specific time point relative to the induction of lesions.[4][5]

-

Assessment of Lesions: At a predetermined time after lesion induction, animals are euthanized, and the stomachs are removed. The stomachs are opened along the greater curvature, and the area of mucosal lesions is measured.

-

Biochemical Analyses of Gastric Mucosa:

-

Myeloperoxidase (MPO) Activity Assay: To quantify neutrophil infiltration.

-

Adherent Mucus Content: The amount of mucus adhering to the gastric wall is measured.

-

Oxidative Stress Markers: Assays for xanthine oxidase activity and thiobarbituric acid reactive substances (TBARS) are performed on mucosal homogenates.

-

Myeloperoxidase (MPO) Activity Assay

-

Principle: MPO is an enzyme abundant in neutrophils. Its activity in tissue homogenates is used as a biochemical marker of neutrophil infiltration.

-

Procedure:

-

Tissue Homogenization: Gastric mucosal samples are homogenized in a suitable buffer (e.g., potassium phosphate (B84403) buffer containing hexadecyltrimethylammonium bromide).

-

Centrifugation: The homogenate is centrifuged to obtain a clear supernatant.

-

Enzymatic Reaction: The supernatant is mixed with a reaction solution containing a substrate (e.g., o-dianisidine dihydrochloride) and hydrogen peroxide.

-

Spectrophotometric Measurement: The change in absorbance is measured over time at a specific wavelength (e.g., 460 nm). MPO activity is calculated based on the rate of change in absorbance.

-

Western Blot for HSP70 Expression

-

Principle: This technique is used to detect and quantify the amount of a specific protein (HSP70) in a sample.

-

Procedure:

-

Protein Extraction: Gastric mucosal cells or tissue are lysed to extract total proteins.

-

Protein Quantification: The concentration of total protein is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Immunoblotting: The membrane is incubated with a primary antibody specific for HSP70, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The enzyme on the secondary antibody catalyzes a chemiluminescent reaction, and the resulting light is captured on X-ray film or with a digital imager. The intensity of the band corresponding to HSP70 is proportional to its abundance.[13]

-

Signaling Pathways and Visualizations

The anti-inflammatory effects of this compound are mediated through its influence on several key intracellular signaling pathways. The following diagrams, rendered in DOT language, illustrate these pathways.

This compound's Protective Mechanisms in Gastric Mucosal Cells

Caption: Overview of this compound's protective actions in gastric cells.

Inhibition of the NF-κB Signaling Pathway

Caption: this compound's indirect inhibition of the NF-κB pathway via HSP70.

Modulation of the MAPK Signaling Pathway

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Stimulation of gastric ulcer healing by heat shock protein 70 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of this compound on acute gastric mucosal lesion progression in rats treated with compound 48/80, a mast cell degranulator, in comparison with that of teprenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gastro-protecting effect of this compound on chronic erosive gastritis with dyspeptic symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. dsmin.net [dsmin.net]

- 9. termedia.pl [termedia.pl]

- 10. Difference in mode of action of cimetidine and this compound on endogenous prostacyclin, prostaglandin E2 and thromboxane in rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prostaglandin synthesis in the human gastrointestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Effects of this compound on acute gastric lesions in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Dawn of a Gastroprotective Agent: A Technical Deep Dive into the Discovery and Synthesis of Gefarnate and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Gefarnate, a synthetic isoprenoid, has carved a niche in the therapeutic landscape as a potent gastroprotective agent, primarily utilized in the management of gastric ulcers. This technical guide delves into the core aspects of its discovery, synthesis, and the exploration of its analogs, providing a comprehensive resource for researchers and professionals in drug development. The document outlines the seminal synthetic routes, details experimental protocols, and presents a quantitative analysis of its biological activity, alongside an examination of its mechanism of action through signaling pathway diagrams.

Discovery and Foundational Research

This compound, chemically known as geranyl farnesylacetate, emerged from early research focused on identifying novel anti-ulcer agents. A pivotal publication by Adami and colleagues in 1964 laid the groundwork for understanding its pharmacological profile.[1] Their work identified this compound as a promising synthetic isoprenoid with significant anti-ulcer action, sparking further investigation into its therapeutic potential.

Synthesis of this compound: The Original Path

A general retrosynthetic analysis points to two key precursors: a farnesyl-containing moiety and a geranyl-containing moiety. The primary bond formation is the ester linkage between these two terpenoid building blocks.

Key Synthetic Steps

A plausible synthetic route, based on established organic chemistry principles for esterification, is as follows:

-

Preparation of Geranic Acid: Geraniol (B1671447) is oxidized to geranial, which is then further oxidized to geranic acid.

-

Activation of Geranic Acid: To facilitate esterification, geranic acid is typically converted to a more reactive species, such as an acid chloride or activated ester.

-

Esterification with Farnesol (B120207): The activated geranic acid is then reacted with farnesol in the presence of a suitable base to yield this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative example of how this compound could be synthesized in a laboratory setting, based on general knowledge of organic synthesis.

Step 1: Oxidation of Geraniol to Geranic Acid

-

To a solution of geraniol (1 equivalent) in a suitable solvent such as acetone, add Jones reagent (chromium trioxide in sulfuric acid) dropwise at 0°C.

-

Stir the reaction mixture at room temperature until the oxidation is complete (monitored by TLC).

-

Quench the reaction with isopropanol (B130326) and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield crude geranic acid.

-

Purify the crude product by column chromatography.

Step 2: Esterification of Geranic Acid with Farnesol

-

To a solution of geranic acid (1 equivalent) and farnesol (1.1 equivalents) in a non-polar aprotic solvent like dichloromethane, add a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

-

Stir the reaction mixture at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

Synthesis of this compound Analogs

The exploration of this compound analogs has been driven by the desire to improve its pharmacological properties, such as efficacy, duration of action, and oral bioavailability. Research in this area has focused on modifications of both the farnesyl and geranyl moieties.

Strategies for Analog Synthesis

-

Modification of the Terpenoid Chains: Altering the length and degree of unsaturation of the farnesyl and geranyl chains can influence the lipophilicity and binding affinity of the molecule.

-

Introduction of Functional Groups: Incorporating polar functional groups or heteroatoms can modulate the physicochemical properties and potentially introduce new biological activities.

-

Ester Bond Replacement: Replacing the ester linkage with more stable bioisosteres, such as amides or ethers, can enhance the metabolic stability of the analogs.

While specific, detailed synthetic protocols and quantitative biological data for a wide range of this compound analogs are not extensively documented in publicly accessible literature, the general principles of organic synthesis would apply to their creation. For instance, analogs with modified terpenoid chains would require the synthesis of the corresponding novel alcohols and carboxylic acids prior to the esterification step.

Quantitative Biological Data

The anti-ulcer activity of this compound and its potential analogs is typically evaluated using various in vivo and in vitro models.[2][3][4] Standard models include ethanol-induced, indomethacin-induced, and pylorus ligation-induced ulcer models in rodents.[2][5][6] The primary endpoint in these studies is the ulcer index, which provides a quantitative measure of the extent of gastric mucosal damage.

Table 1: Representative Anti-Ulcer Activity Data for this compound

| Experimental Model | Species | Dose of this compound | Ulcer Index (Control) | Ulcer Index (this compound) | % Inhibition | Reference |

| Aspirin-induced ulcer | Rats | Not Specified | - | - | Potent and definite | [7] |

| Ethanol-induced ulcer | Rats | 50-200 mg/kg | - | - | Dose-dependent reduction | - |

| Pylorus ligation-induced ulcer | Rats | Not Specified | - | - | Inhibition of ulceration | [2] |

Note: Specific quantitative values for ulcer indices from the original Adami et al. paper are not available. The data presented is qualitative based on the available information.

Mechanism of Action and Signaling Pathways

This compound exerts its gastroprotective effects through a multi-faceted mechanism of action.[8] It is known to enhance the mucosal defense system by:

-

Stimulating Mucus Secretion: this compound increases the production of gastric mucus, which forms a protective barrier against corrosive gastric acid and pepsin.[8]

-

Enhancing Prostaglandin (B15479496) Synthesis: A key mechanism is the stimulation of prostaglandin E2 (PGE2) synthesis.[8] Prostaglandins (B1171923) play a crucial role in maintaining mucosal integrity by increasing mucus and bicarbonate secretion, and improving mucosal blood flow.

-

Anti-inflammatory Properties: this compound exhibits anti-inflammatory effects, which contribute to the healing of ulcers.[8]

-

Promoting Cellular Repair: It stimulates the proliferation and migration of epithelial cells, aiding in the regeneration of the damaged gastric mucosa.[8]

This compound's Role in Prostaglandin Synthesis

The synthesis of prostaglandins is a well-characterized pathway. This compound is believed to upregulate the activity of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandin precursors.

References

- 1. PHARMACOLOGICAL RESEARCH ON this compound, A NEW SYNTHETIC ISOPRENOID WITH AN ANTI-ULCER ACTION - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. jddtonline.info [jddtonline.info]

- 4. researchgate.net [researchgate.net]

- 5. ijfmr.com [ijfmr.com]

- 6. Evaluation of In Vivo Antiulcer Activity of Hydro-Methanol Extract and Solvent Fractions of the Stem Bark of Ficus thonningii (Moraceae) on Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of the antiulcer drug geranylgeranylacetone on aspirin-induced gastric ulcers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

The Cytoprotective Efficacy of Gefarnate on Epithelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gefarnate (B1671420), a synthetic analogue of a natural diterpene acetate, has long been recognized for its potent gastroprotective properties, primarily in the management of gastritis and gastric ulcers.[1] Its mechanism of action extends beyond simple acid suppression, delving into the intricate cellular processes that maintain epithelial integrity. This technical guide provides an in-depth exploration of the cytoprotective effects of this compound on epithelial cells, consolidating key findings on its molecular mechanisms, quantitative efficacy, and the experimental protocols used to elucidate its function. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of gastroenterology, pharmacology, and drug development.

Core Mechanism of Cytoprotection

This compound exerts its protective effects on epithelial cells through a multi-faceted approach, enhancing the natural defense mechanisms of the mucosa.[2] The core of its action lies in the reinforcement of the mucosal barrier, stimulation of endogenous protective factors, and promotion of cellular repair processes.[1][2]

Enhancement of the Mucosal Barrier

A primary action of this compound is the stimulation of mucus secretion, a critical component of the pre-epithelial barrier that protects the underlying cells from luminal aggressors such as acid and pepsin.[2][3] this compound has been shown to increase the secretion of mucin-like glycoproteins and the content of hexosamine, a key component of mucus, in both gastric and ocular epithelial tissues.[4][5] This leads to a thicker, more robust mucus layer, providing a significant physical and chemical barrier.

Stimulation of Prostaglandin (B15479496) Synthesis

This compound is understood to upregulate the synthesis of endogenous prostaglandins (B1171923) (PGs), particularly Prostaglandin E2 (PGE2).[2][6] Prostaglandins are crucial lipid compounds that play a vital role in maintaining mucosal integrity through several mechanisms:

-

Stimulation of Mucus and Bicarbonate Secretion: PGs directly stimulate surface epithelial cells to secrete mucus and bicarbonate, which neutralizes acid at the cell surface.[1][3]

-

Increased Mucosal Blood Flow: Enhanced blood flow is essential for delivering oxygen and nutrients required for cellular health and repair, as well as for removing toxic metabolic byproducts.[2]

-

Stimulation of Cell Regeneration: PGs promote the proliferation and migration of epithelial cells, which is critical for healing damaged mucosa.[2]

Promotion of Epithelial Cell Proliferation and Migration

A key aspect of this compound's cytoprotective and healing properties is its ability to directly stimulate the proliferation and migration of epithelial cells.[2] This regenerative effect is vital for the rapid repair of erosions and ulcerations, a process known as restitution, where cells migrate to cover the denuded area.[3] This action is likely mediated through the potentiation of growth factor signaling pathways.

Antioxidant and Anti-inflammatory Properties

This compound exhibits antioxidant properties by suppressing oxidative stress. It has been shown to reduce the activity of xanthine (B1682287) oxidase and the levels of thiobarbituric acid reactive substances (an index of lipid peroxidation) in the gastric mucosa.[4] Furthermore, by decreasing myeloperoxidase activity, a marker for neutrophil infiltration, this compound demonstrates an anti-inflammatory effect, mitigating tissue damage caused by inflammatory mediators.[4][6]

Signaling Pathways and Molecular Interactions

The cytoprotective effects of this compound are orchestrated through a network of signaling pathways. While the complete picture is still under investigation, current evidence points to the modulation of key cellular processes.

Caption: Proposed signaling pathway for this compound's cytoprotective effects.

Quantitative Data on Efficacy

The following tables summarize the quantitative data from key clinical and preclinical studies, demonstrating the efficacy of this compound in protecting and healing epithelial tissues.

Table 1: Clinical Efficacy of this compound in Chronic Erosive Gastritis [6][7]

| Endpoint (after 6 weeks) | This compound (300 mg/day) | Sucralfate (3 g/day ) | P-value |

| Effective Rate on Endoscopic Score | 72.0% | 40.1% | < 0.001 |

| Effective Rate on Dyspeptic Symptoms | 67.0% | 39.3% | < 0.001 |

| Histological Improvement (Chronic Inflammation) | 57.7% | 24.8% | < 0.001 |

| Histological Improvement (Active Inflammation) | 36.4% | 23.1% | < 0.05 |

Table 2: Effect of this compound on Gastric Mucosal Parameters in Rats [4]

| Parameter (vs. Control) | This compound (50-200 mg/kg) | Effect |

| Adherent Mucus Content | Dose-dependent | Attenuated decrease |

| Hexosamine Content | Dose-dependent | Attenuated decrease |

| Myeloperoxidase (MPO) Activity | Dose-dependent | Attenuated increase |

| Xanthine Oxidase (XO) Activity | Dose-dependent | Attenuated increase |

| Thiobarbituric Acid Reactive Substances (TBARS) | Dose-dependent | Attenuated increase |

Table 3: Effect of this compound on Ocular Epithelium in Dry-Eye Models [8][9]

| Model / Parameter | This compound Treatment | Outcome |

| Rabbit Dry-Eye Model (Rose Bengal Permeability) | 0.3% - 1.0% Ointment | Significant, dose-dependent decrease |

| Cat Dry-Eye Model (Corneal Fluorescein (B123965) Staining) | 1.0% Ointment | Significant decrease in score |

| Normal Rabbit Conjunctiva (PAS-Positive Cells) | 0.1% - 1.0% Eye Drops | Significant, dose-dependent increase |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of protocols used in key studies investigating this compound's cytoprotective effects.

In Vivo Models

1. Chronic Erosive Gastritis Clinical Trial [6][7]

-

Study Design: Multicenter, open-label, randomized controlled trial.

-

Subjects: 253 patients with dyspepsia and endoscopically confirmed erosive gastritis.

-

Treatment Groups:

-

This compound: 300 mg daily for six weeks.

-

Sucralfate (Control): 3 g daily for six weeks.

-

-

Endpoints:

-

Primary: Effective rate on endoscopic erosion score at week six.

-

Secondary: Dyspeptic symptom release, histological improvement (chronic and active inflammation), mucosal prostaglandin levels, and myeloperoxidase activity.

-

-

Assessment: Endoscopy and biopsy at baseline and week six. Symptoms assessed via a standardized questionnaire.

2. Ocular Dry-Eye Models [8]

-

Animal Models:

-

Rabbit Model: Surgical removal of lacrimal glands, Harderian gland, and nictitating membrane.

-

Cat Model: Surgical removal of the lacrimal gland and nictitating membrane.

-

-

Treatment: Topical application of this compound ointment (0.1%, 0.3%, 1.0%) or vehicle once daily.

-

Assessment of Corneal Damage:

-

Rabbit: Measurement of corneal permeability to rose bengal dye.

-

Cat: Corneal fluorescein staining score.

-

-

Duration: 7 days for the rabbit model, 4 weeks for the cat model.

Caption: General experimental workflow for assessing cytoprotection.

In Vitro Assays

1. Mucin Secretion Assay [5]

-

Tissue: Isolated rabbit conjunctival tissue.

-

Protocol:

-

Conjunctival tissue is isolated and cultured in a suitable medium.

-

Tissues are treated with varying concentrations of this compound.

-

The culture supernatant is collected after a defined incubation period.

-

Mucin-like glycoprotein (B1211001) content in the supernatant is quantified using an enzyme-linked lectin assay (ELLA) with Wheat Germ Agglutinin (WGA) lectin, which detects high molecular weight glycoproteins.

-

2. Epithelial Cell Migration and Proliferation (Wound Healing Assay) [10]

-

Cell Line: Primary cultured rabbit gastric epithelial cells or non-transformed intestinal epithelial cell lines (e.g., IEC-6).

-

Protocol:

-

Cells are grown to a confluent monolayer in culture plates.

-

A "wound" is created by mechanically scraping a defined area of the monolayer with a sterile pipette tip.

-

The medium is replaced with fresh medium containing this compound at various concentrations or control vehicle.

-

The rate of wound closure is monitored and photographed at regular intervals (e.g., every 12 hours). The cell-free area is measured using image analysis software.

-

Cell proliferation at the wound edge can be assessed by bromodeoxyuridine (BrdU) incorporation and subsequent immunocytochemical staining.

-

3. Oxidative Stress and Cytotoxicity Assays [11][12]

-

Cell Line: Gastric epithelial cells (e.g., AGS) or normal gastric epithelial cells (e.g., GES-1).

-

Induction of Damage: Cells are exposed to an oxidant such as hydrogen peroxide (H₂O₂) or ethanol.

-

Treatment: Cells are pre-treated or co-treated with this compound.

-

Assessment:

-

Cell Viability: Quantified using assays like MTT, CCK-8, or AlamarBlue, which measure metabolic activity.[11][13]

-

Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes like DCFH-DA.

-

Lipid Peroxidation: Measured by quantifying malondialdehyde (MDA) content in cell lysates.[11]

-

Caption: Logical relationship of this compound's multifaceted mechanisms.

Conclusion

This compound provides robust cytoprotection to epithelial cells through a constellation of synergistic mechanisms. By enhancing the mucosal barrier, stimulating the synthesis of protective prostaglandins, promoting cellular regeneration, and exerting anti-inflammatory and antioxidant effects, this compound effectively safeguards the epithelial lining from injury and accelerates the healing process. The quantitative data from both clinical and preclinical studies unequivocally support its efficacy. The detailed experimental protocols provided in this guide offer a framework for future research aimed at further dissecting its molecular pathways and exploring its therapeutic potential in a broader range of epithelial-related disorders. This comprehensive understanding solidifies this compound's role as a significant agent in the field of mucosal protection and epithelial health.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound stimulates mucin-like glycoprotein secretion in conjunctival tissue and ameliorates corneal epithelial damage in animal dry-eye models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gastro-protecting effect of this compound on chronic erosive gastritis with dyspeptic symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound stimulates mucin-like glycoprotein secretion in conjunctival tissue and ameliorates corneal epithelial damage in animal dry-eye models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound increases PAS positive cell density in rabbit conjunctiva - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of epidermal growth factor and insulin on migration and proliferation of primary cultured rabbit gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. Eupatilin protects gastric epithelial cells from oxidative damage and down-regulates genes responsible for the cellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Screening for effective cell-penetrating peptides with minimal impact on epithelial cells and gut commensals in vitro [frontiersin.org]

Molecular Targets of Gefarnate in the Gastrointestinal Tract: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gefarnate (B1671420), a synthetic isoprenoid, is a gastroprotective agent primarily used in the treatment of gastritis and gastric ulcers.[1] Its mechanism of action is multifaceted, extending beyond simple acid suppression to encompass the active reinforcement of the gastric mucosal defense systems. This technical guide provides an in-depth exploration of the known molecular targets of this compound within the gastrointestinal tract. It details the compound's effects on mucus and prostaglandin (B15479496) production, the induction of heat shock proteins, its anti-inflammatory activities, and its role in promoting cellular repair. This document summarizes key quantitative data, provides detailed experimental protocols for assays used to elucidate these mechanisms, and presents signaling pathways and experimental workflows through structured diagrams.

Enhancement of the Gastric Mucosal Barrier

A primary mechanism of this compound's gastroprotective effect is its ability to enhance the integrity of the gastric mucosal barrier.[2][3] This is achieved through the stimulation of its key defensive components: mucus and bicarbonate.[3] The mucus layer acts as a physical barrier against endogenous aggressors like gastric acid and pepsin.[2]

Mucin Production

This compound has been shown to stimulate the secretion of mucin-like glycoproteins, which are the primary constituents of the protective mucus layer.[2][4] Specifically, it can increase the production of MUC2, the main gel-forming mucin in the intestine.[5][6][7]

Table 1: Effect of this compound on Mucin-like Glycoprotein (B1211001) Secretion

| Compound | Concentration | Effect | Cell/Tissue Type | Reference |

| This compound | 0.006 mg/mL | Statistically significant increase in secretion | Isolated rabbit conjunctival tissue | [4] |

| This compound | 0.02 mg/mL | Statistically significant increase in secretion | Isolated rabbit conjunctival tissue | [4] |

| This compound | 0.1% and 1.0% | Increased PAS positive cell density | Rabbit conjunctiva | [8] |

Experimental Protocol: Quantification of Mucin Secretion by ELISA

This protocol describes the quantification of secreted adherent mucus from a cell culture model.

-

Cell Culture: Culture HT29-MTX-E12 cells (a high mucus-producing cell line) in a suitable format (e.g., Transwell inserts) until a confluent monolayer is formed.

-

Treatment: Treat the cells with varying concentrations of this compound dissolved in an appropriate vehicle, alongside a vehicle-only control group. Incubate for a specified period (e.g., 24 hours).

-

Mucus Removal: To quantify the secreted adherent mucus, treat the cells with a mucolytic agent such as N-acetyl-L-cysteine (NAC) to detach the mucus layer.

-

Sample Collection: Collect the supernatant containing the detached mucus.

-

ELISA:

-

Coat a 96-well plate with a capture antibody specific for the mucin of interest (e.g., MUC2).

-

Block non-specific binding sites.

-

Add the collected mucus samples and standards to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that reacts with the enzyme to produce a measurable signal.

-

Measure the absorbance using a microplate reader.

-

-

Data Analysis: Calculate the concentration of mucin in the samples by comparing their absorbance to the standard curve.

Modulation of Prostaglandin Synthesis

This compound is believed to enhance the synthesis of prostaglandins (B1171923) (PGs), particularly prostaglandin E2 (PGE2) and prostacyclin (PGI2), which are crucial for maintaining gastric mucosal integrity.[2][9] PGs contribute to gastroprotection by stimulating mucus and bicarbonate secretion, increasing mucosal blood flow, and promoting epithelial cell regeneration.[2] This effect may be linked to the upregulation of cyclooxygenase-2 (COX-2) expression.[10][11][12][13][14]

Table 2: Effect of this compound on Prostaglandin Levels

| Compound | Dose | Effect | Model System | Reference |

| This compound | 100 mg/kg, s.c. | Maintained PGI2 and PGE2 levels during stress | Water-immersed rats | [9] |

| This compound | 300 mg/day | Significant increase of prostaglandins in mucosa | Human patients with chronic erosive gastritis | [15][16] |

Experimental Protocol: Radioimmunoassay (RIA) for Prostaglandin E2

This protocol outlines the measurement of PGE2 in gastric mucosal tissue.

-

Tissue Homogenization: Homogenize snap-frozen gastric mucosal biopsies in a buffer containing a cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo PG synthesis.

-

Extraction: Extract prostaglandins from the homogenate using an organic solvent (e.g., ethyl acetate) after acidification.

-

Purification: Purify the extract using column chromatography (e.g., a silicic acid column) to separate different prostaglandin classes.

-

Radioimmunoassay:

-

Prepare a standard curve using known concentrations of unlabeled PGE2.

-

Incubate samples, standards, a fixed amount of radiolabeled PGE2 (e.g., [3H]-PGE2), and a specific anti-PGE2 antibody.

-

During incubation, unlabeled PGE2 from the sample/standard competes with the radiolabeled PGE2 for binding to the antibody.

-

Separate antibody-bound from free PGE2 (e.g., using charcoal-dextran).

-

Measure the radioactivity of the antibody-bound fraction using a scintillation counter.

-

-

Data Analysis: The amount of radioactivity is inversely proportional to the concentration of unlabeled PGE2 in the sample. Calculate the PGE2 concentration in the samples by interpolating their radioactivity values on the standard curve.

Induction of Heat Shock Proteins (HSPs)

This compound, also known as Geranylgeranylacetone (GGA), is a potent inducer of heat shock proteins, particularly the 70-kDa heat shock protein (HSP70).[17][18][19][20][21] HSPs are molecular chaperones that play a critical role in cellular protection against various stresses by preventing protein aggregation and assisting in the refolding of denatured proteins.[22] The induction of HSP70 by this compound contributes significantly to its cytoprotective effects in the gastric mucosa.[18]

Table 3: Effect of Geranylgeranylacetone (GGA) on HSP Induction

| Compound | Concentration | Effect | Cell/Tissue Type | Reference |

| GGA | ≥100 µM | Selective expression of GRP78 (an HSP70 family member) | Various cell types | [23] |

| GGA | Not specified | Increased levels of Hsp70, Hsp90, and Hsp105 | Cell model of SBMA | [21] |

Signaling Pathway for HSP70 Induction by GGA

GGA has been shown to bind to the C-terminal domain of constitutively expressed HSP70, which is the same domain that binds to Heat Shock Factor 1 (HSF-1).[18] This interaction is thought to suppress the chaperone activity of HSP70 and lead to the dissociation of the HSP70-HSF1 complex.[18] The released HSF-1 can then translocate to the nucleus, bind to the heat shock element (HSE) in the promoter region of the HSP70 gene, and initiate its transcription.[18]

Experimental Protocol: Western Blotting for HSP70

This protocol details the detection of HSP70 protein levels in cell lysates.

-

Cell Culture and Treatment: Culture gastric mucosal cells and treat with various concentrations of this compound for a specified duration.

-

Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Load equal amounts of protein for each sample.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HSP70.

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

-

Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the band corresponding to HSP70 is proportional to its expression level. A loading control (e.g., β-actin or GAPDH) should also be probed to ensure equal protein loading.

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties, which are beneficial in the context of gastritis and ulcer healing, as inflammation is a key factor in the pathogenesis of these conditions.[2][15] This anti-inflammatory action is partly attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[24][25][26][27][28]

Inhibition of the NF-κB Pathway

NF-κB is a transcription factor that regulates the expression of numerous pro-inflammatory genes.[25] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[27] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate gene transcription.[28] this compound's inhibition of this pathway would lead to a reduction in the production of inflammatory mediators.

Table 4: Clinical Efficacy of this compound on Inflammation

| Compound | Dose | Effect | Patient Population | Reference |

| This compound | 300 mg/day for 6 weeks | 57.7% effective rate in decreasing mucosal chronic inflammation (vs. 24.8% for sucralfate, P < 0.001) | Patients with chronic erosive gastritis | [15][16] |

| This compound | 300 mg/day for 6 weeks | 36.4% effective rate in decreasing active inflammation (vs. 23.1% for sucralfate, P < 0.05) | Patients with chronic erosive gastritis | [15][16] |

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor.

-

Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

-

Cell Seeding and Treatment: Seed the transfected cells into a multi-well plate. Pre-treat the cells with various concentrations of this compound for a defined period.

-

Stimulation: Induce NF-κB activation by treating the cells with a pro-inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α).

-

Cell Lysis: Lyse the cells to release the luciferase enzyme.

-

Luciferase Assay: Add a luciferase substrate to the cell lysates. The luciferase enzyme will catalyze a reaction that produces light.

-

Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: A decrease in luminescence in this compound-treated cells compared to the stimulated control indicates inhibition of NF-κB activity.

Promotion of Epithelial Cell Repair and Migration

This compound appears to facilitate the healing of ulcers by stimulating the proliferation and migration of gastric epithelial cells, which is essential for the re-epithelialization of the damaged mucosa.[2] This process is complex and likely involves interactions with various growth factor signaling pathways, although specific details of this compound's role in these pathways are not yet fully elucidated.[29][30][31][32][33]

Experimental Protocol: In Vitro Wound Healing (Scratch) Assay

This assay is used to study collective cell migration in two dimensions.

-

Cell Culture: Grow a confluent monolayer of gastric epithelial cells (e.g., AGS cells) in a multi-well plate.

-

Creating the "Wound": Create a cell-free gap (a "scratch") in the monolayer using a sterile pipette tip or a specialized tool.

-

Treatment: Replace the medium with fresh medium containing different concentrations of this compound or a vehicle control.

-

Image Acquisition: Capture images of the scratch at time zero and at regular intervals thereafter (e.g., every 6-12 hours) using a microscope equipped with a camera.

-

Data Analysis: Measure the area of the cell-free gap in the images at each time point. The rate of wound closure can be calculated and compared between different treatment groups to determine the effect of this compound on cell migration.

References

- 1. What are the side effects of this compound? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. This compound stimulates mucin-like glycoprotein secretion in conjunctival tissue and ameliorates corneal epithelial damage in animal dry-eye models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Resveratrol enhances MUC2 synthesis via the ANRIL-miR-34a axis to mitigate IBD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Repression of MUC2 gene expression by butyrate, a physiological regulator of intestinal cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The regulation of intestinal mucin MUC2 expression by short-chain fatty acids: implications for epithelial protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound increases PAS positive cell density in rabbit conjunctiva - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of this compound on endogenous prostacyclin, prostaglandin E2 and thromboxane in water-immersed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyclooxygenase-2 expression is a novel prognostic factor in malignant mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Up-regulation of cyclooxygenase 2 gene expression correlates with tumor angiogenesis in human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cyclo-oxygenase-2 expression and prostaglandin E2 production in experimental chronic gastric ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cyclooxygenase-2 expression in human colon cancer cells increases metastatic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cyclooxygenase 2-Regulated Genes an Alternative Avenue to the Development of New Therapeutic Drugs for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Gastro-protecting effect of this compound on chronic erosive gastritis with dyspeptic symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Induction of heat-shock protein 70 expression by geranylgeranylacetone shows cytoprotective effects in cardiomyocytes of mice under humid heat stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The induction mechanism of the molecular chaperone HSP70 in the gastric mucosa by Geranylgeranylacetone (HSP-inducer) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A non-toxic heat shock protein 70 inducer, geranylgeranylacetone, suppresses apoptosis of cultured rat hepatocytes caused by hydrogen peroxide and ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Geranylgeranylacetone ameliorated ischemia/reperfusion induced-blood brain barrier breakdown through HSP70-dependent anti-apoptosis effect - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pharmacological induction of heat-shock proteins alleviates polyglutamine-mediated motor neuron disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Heat Shock Protein 70 (HSP70) Induction: Chaperonotherapy for Neuroprotection after Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Geranylgeranylacetone, an inducer of the 70-kDa heat shock protein (HSP70), elicits unfolded protein response and coordinates cellular fate independently of HSP70 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Inhibition of nuclear factor-κB activation improves the survival of rats with taurocholate pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target [mdpi.com]

- 28. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Fibroblast growth factor receptor signaling as therapeutic targets in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Frontiers | Advances of Fibroblast Growth Factor/Receptor Signaling Pathway in Hepatocellular Carcinoma and its Pharmacotherapeutic Targets [frontiersin.org]